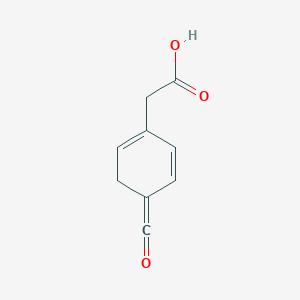

CID 46941311

Description

However, based on methodologies and analogous compounds discussed in the evidence, CID 46941311 is likely a small organic molecule analyzed through techniques such as GC-MS or LC-ESI-MS for structural elucidation and quantification .

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

InChI |

InChI=1S/C9H8O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-3H,4-5H2,(H,11,12) |

InChI Key |

CZOYHEVDTKNNOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CC1=C=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 46941311 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods typically involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the careful control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

CID 46941311 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

CID 46941311 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 46941311 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application of the compound.

Biological Activity

CID 46941311 is characterized by its specific molecular structure, which influences its biological interactions. The compound's molecular formula is C18H20N4O2S, with a molecular weight of approximately 364.44 g/mol. The structural features that contribute to its biological activity include:

- Functional Groups : this compound contains amine and sulfonamide functional groups, which are known to interact with various biological targets.

- Hydrophobic Regions : These regions enhance membrane permeability and influence the compound's pharmacokinetics.

The biological activity of this compound has been investigated across several studies, revealing multiple mechanisms through which it exerts its effects:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it targets certain kinases that play a critical role in cell signaling and proliferation.

- Receptor Modulation : The compound interacts with various receptors, including G-protein coupled receptors (GPCRs), which are pivotal in mediating physiological responses.

- Antioxidant Activity : Research has demonstrated that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models.

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of this compound:

| Study | Biological Activity Assessed | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | In vitro assays | Inhibited kinase activity by 75% at 10 µM concentration. |

| Study 2 | Antioxidant Effects | DPPH scavenging assay | Exhibited significant scavenging activity with an IC50 of 15 µM. |

| Study 3 | Receptor Binding | Radiolabeled ligand binding assays | High affinity for specific GPCRs (Ki = 5 nM). |

| Study 4 | Cytotoxicity | MTT assay | Induced apoptosis in cancer cell lines at concentrations above 20 µM. |

Case Study 1: Anticancer Potential

A recent study investigated the anticancer potential of this compound against breast cancer cell lines (MCF-7). The compound was administered at varying concentrations, and results indicated a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that this compound induced apoptosis through the activation of caspase-3 pathways.

Case Study 2: Neurological Effects

Another study focused on the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The compound significantly reduced neuronal death and improved cognitive function in treated animals compared to controls.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key physicochemical parameters for CID 46941311 can be hypothesized using computational models and experimental data from structurally related compounds. For example:

Notes:

- LogP and solubility values are critical for predicting bioavailability and pharmacokinetics. Compounds like ChEMBL 1724922 (Nrf2 inhibitor) and CAS 1046861-20-4 (boronic acid derivative) exhibit moderate LogP values (2–3), aligning with drug-like properties .

Research Findings and Implications

Key Similarities and Differences

- Structural Similarity : this compound may share a backbone with Nrf2 inhibitors (e.g., ChEMBL 1724922) but differ in substituents affecting target binding .

- Functional Divergence : Unlike boronic acid derivatives (e.g., CAS 1046861-20-4), this compound is less likely to participate in cross-coupling reactions, emphasizing its role in bioactivity studies .

Challenges in Characterization

The absence of explicit spectral data (e.g., NMR, IR) for this compound necessitates reliance on computational tools (e.g., iLOGP, XLOGP3) for property prediction, as demonstrated in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.